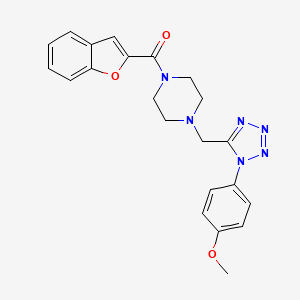

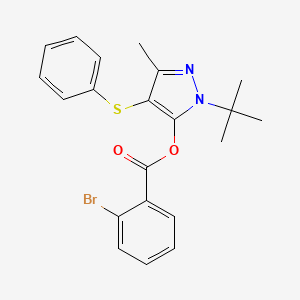

benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran derivatives are a major group of biologically active heterocycles, which are usually important constituents of plant extracts used in medicinal chemistry for their various biological activities . They are known to possess diverse pharmacological properties, such as anti-inflammatory, anticancer, anticonvulsant, antimalarial, and more .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- A study by Patel, Agravat, and Shaikh (2011) detailed the synthesis of pyridine derivatives, including those related to benzofuran compounds, and evaluated their antimicrobial activity. The study found variable and modest activity against bacteria and fungi, highlighting the potential of benzofuran derivatives in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Receptor Binding and Affinity

- Moussa et al. (2010) explored the synthesis and structure-affinity relationships of N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. This study identified several highly potent and selective ligands, providing insights into structural features optimal for sigma-1 receptor affinity and selectivity (Moussa et al., 2010).

Anti-inflammatory and Analgesic Agents

- Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl derivatives, including those derived from benzofuran compounds, assessing their analgesic and anti-inflammatory activities. The study found that certain derivatives exhibited high inhibitory activity on COX-2 selectivity, showing potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enzyme Inhibition for Antimicrobial Applications

- Mekky and Sanad (2020) reported on the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine spacer, which showed significant antibacterial efficacy and biofilm inhibition activities against various bacterial strains. These findings suggest potential applications in combating bacterial infections and inhibiting biofilm formation (Mekky & Sanad, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzofuran-2-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-30-18-8-6-17(7-9-18)28-21(23-24-25-28)15-26-10-12-27(13-11-26)22(29)20-14-16-4-2-3-5-19(16)31-20/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICQIIAWQAKDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2566938.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2566940.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(4-ethylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2566941.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea](/img/structure/B2566944.png)

![N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/no-structure.png)

![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)

![methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2566950.png)

![4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2566952.png)

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566957.png)

![N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2566959.png)